![molecular formula C11H17NO2S B2777648 N-(2-hydroxy-2-(thiophen-2-yl)ethyl)pivalamide CAS No. 1267967-86-1](/img/structure/B2777648.png)
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)pivalamide
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Overview
Description
“N-(2-hydroxy-2-(thiophen-2-yl)ethyl)pivalamide” is a chemical compound that is part of the fentanyl analogues . It is also known as beta-Hydroxythiofentanyl . This compound is a synthetic opioid .
Synthesis Analysis
The synthesis of “N-(2-hydroxy-2-(thiophen-2-yl)ethyl)pivalamide” and its derivatives involves the splicing of the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . The structures of the target compounds were identified through 1H NMR, 13C NMR, and HRMS spectra .
Molecular Structure Analysis
The molecular structure of “N-(2-hydroxy-2-(thiophen-2-yl)ethyl)pivalamide” is characterized by a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom . The compound has a molecular formula of C20H26N2O2S .
Chemical Reactions Analysis
The synthesis of thiophene derivatives, such as “N-(2-hydroxy-2-(thiophen-2-yl)ethyl)pivalamide”, often involves heterocyclization of various substrates . Some typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .
Scientific Research Applications
- Thiophene derivatives have captured the interest of scientists due to their potential as biologically active compounds. Researchers explore their use in drug development, aiming to enhance existing drugs or discover novel therapeutic agents .
- For instance, molecules with the thiophene ring system exhibit pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
- Thiophene derivatives find applications in industrial chemistry and material science as corrosion inhibitors. Their ability to protect metals from corrosion makes them valuable in various contexts .
- Thiophene-mediated molecules play a crucial role in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). Their unique electronic properties contribute to advancements in these technologies .
- Specific drugs contain thiophene frameworks. For example:
- Researchers have designed and synthesized N-(thiophen-2-yl) nicotinamide derivatives, some of which exhibit promising fungicidal activity. Chloro substitution at the sixth position enhances their effectiveness .
Medicinal Chemistry and Drug Development
Corrosion Inhibition
Organic Semiconductors and Electronics
Pharmaceuticals and Anesthetics
Fungicidal Activity
Antibacterial Properties
Future Directions
The future directions for “N-(2-hydroxy-2-(thiophen-2-yl)ethyl)pivalamide” and its derivatives could involve further structural optimization . For instance, one of the derivatives, compound 4f, has been identified as a promising fungicide candidate against cucumber downy mildew . Further development and testing of this compound could be a potential future direction .
properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylethyl)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-11(2,3)10(14)12-7-8(13)9-5-4-6-15-9/h4-6,8,13H,7H2,1-3H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKPUTLAYYMDTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C1=CC=CS1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)pivalamide |
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